molecular formula C10H12O3 B3075631 2-Ethoxymethyl-benzoic acid CAS No. 103323-95-1

2-Ethoxymethyl-benzoic acid

Cat. No. B3075631
M. Wt: 180.2 g/mol
InChI Key: ATDOHRXCJDZRNJ-UHFFFAOYSA-N
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Description

2-Ethoxybenzoic acid (also known as o-ethoxybenzoic acid or EBA) is an organic compound, a carboxylic acid derived from benzoic acid . It is used as a component in some dental cements . The chemical formula of 2-Ethoxybenzoic acid is C9H10O3 and its molecular weight is 166.176 g/mol .


Molecular Structure Analysis

The molecular structure of 2-Ethoxybenzoic acid consists of a benzene ring with a carboxyl group (COOH) and an ethoxy group (C2H5O) attached to it . The 3D structure of similar compounds can be viewed using specific software .


Physical And Chemical Properties Analysis

2-Ethoxybenzoic acid has a melting point of 19 °C . It is a carboxylic acid derived from benzoic acid . The physical properties of organic molecules, such as pKa and partition coefficient, are dealt with extensively in pharmacy courses .

Scientific Research Applications

Corrosion Inhibition

  • Application : Benzoic acid derivatives are used as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium .
  • Method : The inhibition efficiency is evaluated using weight loss, open circuit potential, potentiodynamic polarization method, electrochemical impedance spectroscopy, and scanning electron microscopy analysis .
  • Results : The results showed that the inhibition efficiency of these inhibitors increased with the increase in concentration .

Pharmaceutical Excipient

  • Application : Benzoic acid is used as a conservative of pharmaceutical preparations .
  • Method : Benzoic acid was synthesized in the Therapeutic laboratory of pharmacy department of Sidi Bel-Abbes according to two different experimental protocols .
  • Results : The yield of the synthesis from benzaldehyde by Cannizzaro reaction was found to be four times better than the yield from toluene by oxidation reaction .

Antibacterial and Antifungal Preservatives

  • Application : Benzoic acid and its derivatives are commonly used as antibacterial and antifungal preservatives in food, cosmetic, hygiene, and pharmaceutical products .
  • Method : These compounds are added to the products to prevent the growth of harmful bacteria and fungi, thereby increasing the shelf life of the products .
  • Results : The use of these compounds as preservatives has been found to be effective in inhibiting microbial growth, thus ensuring the safety and longevity of the products .

Flavouring Agents

  • Application : Benzoic acid and its derivatives are used as flavouring agents in food, cosmetic, hygiene, and pharmaceutical products .
  • Method : These compounds are added to the products to enhance their taste and aroma .
  • Results : The use of these compounds as flavouring agents has been found to improve the sensory attributes of the products, thus enhancing consumer acceptance .

Safety And Hazards

While specific safety data for 2-Ethoxymethyl-benzoic acid is not available, similar compounds like benzoic acid require careful handling. Contact with skin and eyes should be avoided, and it should not be breathed in or ingested .

properties

IUPAC Name

2-(ethoxymethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-2-13-7-8-5-3-4-6-9(8)10(11)12/h3-6H,2,7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDOHRXCJDZRNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301309193
Record name 2-(Ethoxymethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301309193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethoxymethyl)benzoic acid

CAS RN

103323-95-1
Record name 2-(Ethoxymethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103323-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Ethoxymethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301309193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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